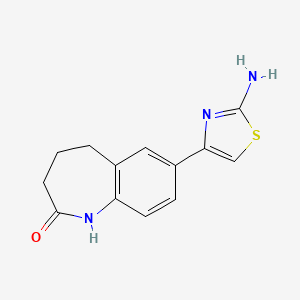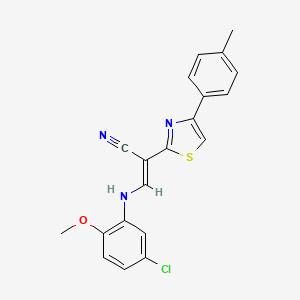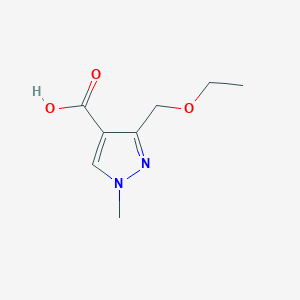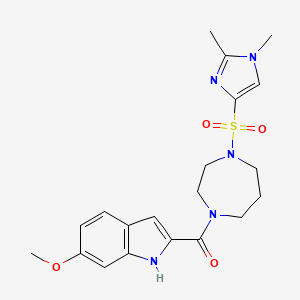
7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 2-amino-1,3-thiazol-4-yl group is a common moiety in many biologically active compounds . It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure. In this case, those elements are nitrogen and sulfur .
Synthesis Analysis
The synthesis of compounds containing a 2-amino-1,3-thiazol-4-yl group can involve various methods. For instance, one method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction .Molecular Structure Analysis
The 2-amino-1,3-thiazol-4-yl group has a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Compounds containing a 2-amino-1,3-thiazol-4-yl group can undergo various chemical reactions. For example, they can react with aromatic thiols in the presence of diisopropylethylamine under nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For compounds containing a 2-amino-1,3-thiazol-4-yl group, properties such as solubility, boiling point, and molar refractivity can vary .Applications De Recherche Scientifique
Microwave-Assisted Facile Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) presented the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. These compounds were evaluated for their anticancer activity against various human cancer cell lines, showing promising results comparable to the standard drug Adriamycin. This research demonstrates the potential of such compounds in developing anticancer therapies (Tiwari et al., 2017).
Synthesis and Antimicrobial Activity of Benzothiazole Pyrimidine Derivatives
Maddila et al. (2016) synthesized a new series of benzothiazole pyrimidine derivatives, evaluated for their in vitro antibacterial and antifungal activities against various pathogens. Several compounds exhibited excellent antibacterial and antifungal activities, surpassing the standard drugs in efficacy. This highlights the role of such compounds in developing new antimicrobial agents (Maddila et al., 2016).
Synthesis, Biological Evaluation of Thiazole and Schiff Bases
Amnerkar et al. (2015) explored the synthesis of thiazole-amines and Schiff bases with benzothiazol-2-yl)amino motifs, evaluating their antimicrobial and anthelmintic activities. Compounds demonstrated moderate to excellent activities against bacterial, fungal strains, and anthelmintic activity, suggesting their potential in pharmaceutical applications (Amnerkar et al., 2015).
Electrochromic Properties of Donor-Acceptor Systems
İçli et al. (2010) investigated donor–acceptor systems for developing a low bandgap black polymer electrochrome, which absorbs virtually the whole visible spectrum. This research provides insights into materials science, particularly in designing electrochromic devices with potential applications in smart windows and displays (İçli et al., 2010).
Process Development of a Benzoxazepine-Containing Kinase Inhibitor
Naganathan et al. (2015) reported on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor, demonstrating the application of such compounds in the development of therapeutic agents, especially for cancer treatment (Naganathan et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(2-amino-1,3-thiazol-4-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13-16-11(7-18-13)9-4-5-10-8(6-9)2-1-3-12(17)15-10/h4-7H,1-3H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUAQYJNTXFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2706166.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2706167.png)

![3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2706170.png)
![4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2706171.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide](/img/structure/B2706172.png)
![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)


